molecular formula C9H8ClNO B2494955 2-Chloro-5,7-dimethyl-1,3-benzoxazole CAS No. 1181394-66-0

2-Chloro-5,7-dimethyl-1,3-benzoxazole

Cat. No.: B2494955
CAS No.: 1181394-66-0
M. Wt: 181.62
InChI Key: PALSAEILDPHFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,7-dimethyl-1,3-benzoxazole is a high-purity heterocyclic organic compound of significant interest in chemical research and development. This substituted benzoxazole features a reactive chlorine atom at the 2-position, which makes it a versatile intermediate for nucleophilic substitution reactions and metal-catalyzed cross-couplings, facilitating the exploration of novel chemical space. The methyl groups at the 5- and 7-positions influence the compound's electronic properties and steric profile, which can fine-tune its interactions with biological targets. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities. Research indicates that benzoxazole derivatives exhibit antimicrobial, antifungal, and anticancer properties, often acting through mechanisms such as enzyme inhibition (e.g., DNA topoisomerases) or interaction with cellular membranes. This compound is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,7-dimethyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALSAEILDPHFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 5,7 Dimethyl 1,3 Benzoxazole and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 2-Chloro-5,7-dimethyl-1,3-benzoxazole involves logically disassembling the molecule to identify viable starting materials. This analysis is key to devising an efficient synthetic plan.

The fundamental disconnection of the benzoxazole (B165842) ring system points to a 2-aminophenol (B121084) derivative as the primary precursor. For the target molecule, the essential starting material is 2-amino-4,6-dimethylphenol (B145764) manchesterorganics.com. This precursor contains the necessary phenol (B47542) and amine groups positioned ortho to each other, which are essential for forming the oxazole (B20620) ring. It also incorporates the two methyl groups at the required 5- and 7-positions of the final benzoxazole structure. The second key component is a C1 synthon that will form the C2 carbon of the heterocycle and introduce the chlorine atom. Reagents such as phosgene (B1210022) (COCl₂), triphosgene (B27547), or phosphorus oxychloride are common choices for this role.

Table 1: Key Precursors for this compound

Precursor Role in Synthesis
2-Amino-4,6-dimethylphenol Provides the benzene (B151609) ring and the N and O heteroatoms.
Incorporates the methyl groups at the 5- and 7-positions.
Phosgene or equivalent Acts as the C1 source for the C2 position.
(e.g., PCl₅, SOCl₂) Introduces the chlorine atom at the C2 position.

The strategic introduction of the substituents is a critical aspect of the synthesis.

Alkyl Groups: The dimethyl substituents are most conveniently introduced as part of the primary precursor, 2-amino-4,6-dimethylphenol. Synthesizing this specific aminophenol is the initial strategic step, ensuring the methyl groups are correctly positioned from the outset.

Halogen Group: The chlorine atom at the 2-position is typically installed during the ring-closing step. A common and effective strategy involves a two-step process. First, the 2-amino-4,6-dimethylphenol is reacted with a carbonylating agent like phosgene to form an intermediate, 5,7-dimethylbenzoxazolin-2-one google.comsciforum.net. This intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to replace the carbonyl oxygen with two chlorine atoms, followed by elimination to yield the desired 2-chlorobenzoxazole (B146293) google.comgoogle.com. Another route involves the direct chlorination of 2-mercaptobenzoxazoles google.comchemicalbook.com.

Established Synthetic Routes to the Benzoxazole Nucleus

The formation of the benzoxazole core is well-documented, with several reliable methods available. These can be adapted for the synthesis of substituted derivatives like this compound.

One of the most traditional and widely used methods for synthesizing the benzoxazole nucleus is the condensation of a 2-aminophenol with a carbonyl compound, such as a carboxylic acid, aldehyde, or ester mdpi.com. The reaction typically proceeds under acidic or dehydrating conditions. For instance, reacting a 2-aminophenol with a carboxylic acid in the presence of a strong acid like polyphosphoric acid (PPA) at high temperatures leads to the formation of a 2-substituted benzoxazole. While this method is versatile for introducing various substituents at the 2-position, it is not the most direct route for synthesizing the 2-chloro derivative. However, it establishes the fundamental reactivity of 2-aminophenols in forming the benzoxazole ring researchgate.net.

Table 2: Examples of Condensation Partners for Benzoxazole Synthesis

2-Aminophenol Derivative Condensation Partner Catalyst/Conditions Resulting 2-Substituent
2-Aminophenol Benzaldehyde LAIL@MNP, Sonication Phenyl
2-Aminophenol Carboxylic Acid Polyphosphoric Acid Alkyl/Aryl
2-Aminophenol DMF Derivatives Imidazolium (B1220033) chloride Varies

Data sourced from multiple studies on benzoxazole synthesis. mdpi.comresearchgate.net

Cyclization reactions are central to forming the heterocyclic ring of benzoxazoles. A highly relevant method for synthesizing 2-chlorobenzoxazoles involves the cyclization of 2-aminophenols with phosgene or a phosgene equivalent google.com. This reaction forms a stable benzoxazolin-2-one intermediate. This intermediate is then converted to the 2-chloro derivative. A patent describes a process where a benzoxazolinone is added to a hot solution of phosphorus pentachloride in an inert solvent, yielding the 2-chlorobenzoxazole in good yields google.com. This approach is particularly effective for producing 2-chloro substituted benzoxazoles, including those with additional substituents on the benzene ring google.com.

Another important cyclization strategy is the intramolecular ring closure of pre-functionalized precursors. For example, the oxidative cyclization of phenolic Schiff bases (formed from a 2-aminophenol and an aldehyde) can yield benzoxazoles nih.gov.

Modern synthetic chemistry often employs transition metal catalysts to facilitate the formation of benzoxazole rings under milder conditions.

Copper-Catalyzed Synthesis: Copper catalysts are effective in promoting the intramolecular C-O bond formation required for benzoxazole synthesis. One established method is the copper-catalyzed intramolecular O-arylation of N-(2-halophenyl)benzamides bohrium.com. More specifically, studies have shown that Cu(II) complexes can catalyze the intramolecular O-arylation of inactive 2-chloroanilides to prepare 2-arylbenzoxazoles nih.govresearchgate.net. These methods provide an efficient route to the benzoxazole core, which could be further modified.

Palladium-Catalyzed Synthesis: Palladium catalysts are also widely used in C-H activation and cross-coupling reactions to build heterocyclic systems. While direct palladium-catalyzed synthesis of 2-chlorobenzoxazoles is less common, palladium catalysis is crucial for creating derivatives. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, can be used to synthesize 2-arylbenzothiazoles from 2-bromobenzothiazole, a strategy that highlights the utility of palladium in functionalizing related benzo-fused heterocycles researchgate.net. Similar logic can be applied to benzoxazole chemistry.

Table 3: Overview of Metal-Catalyzed Benzoxazole Syntheses

Catalyst System Precursor Type Reaction Type Reference
Copper(II)/Ligand 2-Chloroanilides Intramolecular O-arylation nih.gov
Copper(I) N-(2-halophenyl)benzamides Intramolecular Cyclization bohrium.com
Palladium(II) Thiobenzanilides C-H Functionalization/C-S Bond Formation researchgate.net

Green Chemistry Protocols (e.g., Ionic Liquids, Photocatalysis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the benzoxazole framework. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Ionic Liquids (ILs):

Ionic liquids have emerged as versatile tools in the synthesis of benzoxazoles, often serving as both catalyst and solvent. bepls.com Their negligible vapor pressure, high thermal stability, and recyclability make them environmentally benign alternatives to volatile organic solvents. nih.gov Brønsted acidic ionic liquids (BAILs) have been effectively used to catalyze the condensation reaction between 2-aminophenols and aldehydes to form the benzoxazole core. nih.govacs.org For instance, a reusable Brønsted acidic ionic liquid gel has been developed for the solvent-free synthesis of benzoxazole derivatives, achieving high yields and simplifying work-up procedures. acs.org The catalyst can often be recovered and reused for multiple cycles without a significant loss of activity. nih.govtandfonline.com The use of ILs like [Et3NH][HSO4] has facilitated one-pot syntheses under solvent-free conditions, offering advantages such as non-corrosiveness, short reaction times, and high yields. bepls.com

Green ProtocolCatalyst/MediumKey AdvantagesRelevant Precursors
Ionic Liquid Catalysis Brønsted Acidic Ionic Liquid GelRecyclable catalyst, solvent-free, high yields, simple workup nih.govacs.org2-aminophenols, Aldehydes
Ionic Liquid Catalysis [Et3NH][HSO4]Rapid, reusable, solvent-free, non-corrosive bepls.com2-(4-amino phenyl) benzoxazole, Aldehydes
Ionic Liquid Promotion Imidazolium chlorideMetal-free, economical, wide substrate scope mdpi.comnih.gov2-aminophenols, DMF derivatives
Photocatalysis Eosin (B541160) Y / Blue LEDMetal-free, visible light-driven rsc.org2-aminophenols, Aldehydes
Photocatalysis Natural SunlightClean energy source, sustainable, ambient conditions acs.orgresearchgate.net2,5-diamino-1,4-benzenediol, Triazines

Photocatalysis:

Photocatalysis represents another significant green approach, utilizing light to drive chemical reactions. The synthesis of benzoxazole derivatives has been achieved using visible-light photocatalysts like eosin Y, which facilitates the oxidative cyclization of 2-aminophenols and aldehydes under mild, metal-free conditions. rsc.org An even more sustainable approach involves the use of natural sunlight as a clean and efficient energy source for photocatalytic synthesis. acs.orgnih.gov This method has been demonstrated in the synthesis of benzoxazole-linked covalent organic frameworks (COFs), highlighting its potential for creating complex molecular structures under ambient conditions. acs.orgresearchgate.netscilit.com These photocatalytic methods align with green chemistry principles by reducing reliance on fossil fuel-derived energy and often allowing reactions to proceed at room temperature.

Specific Synthetic Approaches for this compound

The synthesis of the title compound requires specific strategies for the regioselective introduction of three distinct substituents onto the benzoxazole core: a chloro group at the C2 position and two methyl groups at the C5 and C7 positions.

Regioselective Chlorination Strategies at the C2 Position

The C2 position of the benzoxazole ring is susceptible to functionalization. Direct chlorination of a pre-formed 5,7-dimethyl-1,3-benzoxazole precursor is a primary strategy. A common method for introducing a chlorine atom at the C2 position involves the conversion of a 2-hydroxybenzoxazole (benzoxazolone) or a 2-mercaptobenzoxazole (B50546) intermediate.

For example, a widely applicable method involves reacting the corresponding benzoxazol-2(3H)-one or benzoxazole-2-thiol with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF), or phosphorus oxychloride (POCl₃) are effective for this transformation. google.comchemicalbook.com A patented procedure describes the reaction of benzoxazoles with a chlorinating agent, such as gaseous chlorine, in the presence of an acid catalyst like phosphorus oxychloride or iron-III chloride to yield the 2-chloro derivative. google.com This method can be highly selective for the C2 position.

Chlorination ReagentPrecursorConditionsKey Features
Thionyl chloride (SOCl₂) / DMF5,7-dimethyl-1,3-benzoxazole-2-thiolHeating (e.g., 65 °C) chemicalbook.comEffective for converting 2-thiols to 2-chloro derivatives.
Phosphorus oxychloride (POCl₃)5,7-dimethyl-1,3-benzoxazol-2(3H)-oneHeatingStandard method for converting lactams/amides to chloro-heterocycles.
Gaseous Chlorine / POCl₃5,7-dimethyl-1,3-benzoxazole100 °C, with acid catalyst google.comDirect chlorination of the benzoxazole ring.

Methods for Introducing and Positioning Methyl Groups at C5 and C7

The placement of the methyl groups at the C5 and C7 positions of the benzoxazole ring is dictated by the structure of the starting 2-aminophenol precursor. For this compound, the required precursor is 2-amino-4,6-dimethylphenol.

The synthesis of this precursor typically begins with a commercially available substituted phenol, such as 3,5-dimethylphenol (B42653). A standard synthetic sequence involves:

Nitration: The selective introduction of a nitro group ortho to the hydroxyl group of 3,5-dimethylphenol. This is typically achieved using a nitrating agent like nitric acid in a suitable solvent. The directing effects of the hydroxyl and methyl groups favor nitration at the C2 position.

Reduction: The subsequent reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl or Fe/HCl).

This two-step process reliably yields 2-amino-4,6-dimethylphenol, which contains the necessary substitution pattern for the subsequent cyclization to form the 5,7-dimethylbenzoxazole core.

Multi-Step Synthesis Pathways from Simpler Precursors

A complete synthetic pathway to this compound integrates the methodologies described above. A plausible multi-step route starting from 3,5-dimethylphenol is outlined below:

Step 1: Synthesis of 2-Amino-4,6-dimethylphenol

3,5-dimethylphenol is subjected to regioselective nitration to yield 2-nitro-3,5-dimethylphenol.

The resulting nitro-phenol is then reduced to afford 2-amino-4,6-dimethylphenol.

Step 2: Formation of the Benzoxazole Ring

The synthesized 2-amino-4,6-dimethylphenol undergoes cyclization. This is a crucial step where the oxazole ring is formed. A common method is the reaction with a one-carbon synthon. For instance, reacting the aminophenol with phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) yields 5,7-dimethyl-1,3-benzoxazol-2(3H)-one. This intermediate is often stable and easily purified.

Step 3: Chlorination at the C2 Position

The 5,7-dimethyl-1,3-benzoxazol-2(3H)-one is then chlorinated. Treatment with a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively replaces the C2-oxo group with a chlorine atom, yielding the final product, this compound.

This pathway ensures the correct placement of all substituents through a series of well-established and regiocontrolled reactions.

Advanced Purification and Isolation Techniques in Chemical Synthesis

The isolation and purification of the final product and key intermediates are critical for obtaining high-purity this compound. A combination of techniques is typically employed.

Crystallization: This is a primary method for purifying solid compounds. If the target compound is a stable crystalline solid, recrystallization from a suitable solvent system can effectively remove impurities, leading to a product with high purity.

Chromatography: Chromatographic techniques are indispensable for the separation and purification of organic compounds. numberanalytics.com

Column Chromatography: This is the most common purification technique used in a synthesis laboratory. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) using a mobile phase (a single solvent or a mixture of solvents). Separation is based on the differential adsorption of the components of the mixture.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related compounds, preparative HPLC is used. numberanalytics.comnumberanalytics.com It offers higher resolution and efficiency compared to standard column chromatography.

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the purification of volatile and thermally stable compounds. numberanalytics.comnumberanalytics.com

Following purification, a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is used to confirm the structure and assess the purity of the isolated compound. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5,7 Dimethyl 1,3 Benzoxazole

Reactivity at the C2-Chlorine Center

The C2 carbon of the benzoxazole (B165842) ring is positioned between two electronegative heteroatoms (nitrogen and oxygen), which renders it electron-deficient and highly susceptible to reactions with nucleophiles and organometallic reagents.

The C2-chlorine atom on the benzoxazole core is readily displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a cornerstone for the functionalization of the benzoxazole scaffold. The general mechanism involves the attack of a nucleophile on the electron-poor C2 carbon, leading to the formation of a negatively charged intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring system, yielding the substituted product. cas.cnrsc.org

The reaction's viability is enhanced by the electron-withdrawing nature of the fused heterocyclic ring, which stabilizes the anionic intermediate. rsc.org A range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles can be employed, making SNAr a key method for synthesizing diverse libraries of 2-substituted benzoxazole derivatives. cas.cnnih.gov Base-promoted SNAr reactions, often utilizing strong bases like potassium hydroxide in aprotic polar solvents such as DMSO, have proven effective for the N-arylation of various substrates with chloroarenes. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Chlorobenzoxazoles.
NucleophileReagentConditionsProduct Type
Amine (e.g., Pyrrolidine)R2NHBase (e.g., K2CO3), Solvent (e.g., DMF), Heat2-Aminobenzoxazole
AlkoxideNaORSolvent (e.g., THF), Room Temp2-Alkoxybenzoxazole
ThiolateNaSRSolvent (e.g., Ethanol), Reflux2-(Alkylthio)benzoxazole

Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the C2-chloro position of the benzoxazole serves as an excellent electrophilic partner.

Suzuki Coupling : This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form C(sp²)–C(sp²) bonds, enabling the synthesis of 2-aryl or 2-vinyl benzoxazoles.

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 2-chlorobenzoxazole (B146293) and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. libretexts.orgorganic-chemistry.org It is a highly efficient method for synthesizing 2-alkynylbenzoxazoles, which are valuable precursors for more complex molecules. beilstein-journals.orgnih.gov

Negishi Coupling : In the Negishi coupling, an organozinc reagent is coupled with the aryl chloride in the presence of a palladium or nickel catalyst. wikipedia.orgresearchgate.net A key advantage of the Negishi reaction is its high functional group tolerance and its ability to form C-C bonds between various hybridized carbon atoms (sp³, sp², sp). wikipedia.orgorganic-chemistry.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions at the C2-Position.
ReactionCoupling PartnerCatalyst SystemBond Formed
SuzukiAr-B(OH)2Pd(0) catalyst + BaseAryl-Aryl
SonogashiraTerminal AlkynePd(0) catalyst + Cu(I) cocatalyst + BaseAryl-Alkynyl
NegishiOrganozinc (R-ZnX)Pd(0) or Ni(0) catalystAryl-Alkyl/Aryl/Vinyl

The C2-chlorine can be replaced with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This transformation inverts the polarity of the C2 carbon, turning it from an electrophilic site into a potent nucleophilic one. The reaction is typically carried out at very low temperatures (e.g., -78 to -100 °C) using strong organometallic bases like n-butyllithium (n-BuLi) or Grignard reagents (i-PrMgCl). nih.govtcnj.edu

The resulting 2-lithio or 2-magnesio-benzoxazole intermediate is highly reactive and can be quenched with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C2 position. nih.govyoutube.com This method is particularly useful when direct substitution or coupling reactions are not feasible. However, the stability of the organometallic intermediate can be a challenge, and cryogenic conditions are often necessary to prevent side reactions. tcnj.edu

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene portion of 2-Chloro-5,7-dimethyl-1,3-benzoxazole can undergo electrophilic aromatic substitution (EAS), allowing for further functionalization of the aromatic core. The outcome of this reaction is governed by the electronic properties and directing effects of the substituents already present on the ring.

The regioselectivity of electrophilic attack is determined by the combined directing effects of the fused oxazole (B20620) ring and the two methyl groups at positions C5 and C7.

Methyl Groups : The methyl groups at C5 and C7 are electron-donating groups (EDGs) through an inductive effect. libretexts.org As such, they are activating substituents and act as ortho, para-directors. lumenlearning.com The C5-methyl group directs incoming electrophiles to the C4 and C6 positions. The C7-methyl group directs to the C6 position and the C8a position (part of the ring fusion), though substitution at C8a is unlikely.

Fused Oxazole Ring : The oxygen and nitrogen atoms of the oxazole ring can donate lone-pair electrons via resonance, which generally directs electrophilic attack to the C4 and C6 positions.

The directing effects of the C5-methyl group and the fused oxazole ring are cooperative or reinforcing, both strongly favoring substitution at the C4 and C6 positions. msu.edu The C7-methyl group also directs towards C6. Given that the C4 position is sterically less hindered than the C6 position (which is flanked by two substituents), electrophilic attack is most likely to occur at the C4 position .

Activating Effects : The two methyl groups are activating, increasing the electron density of the benzene ring and making it more nucleophilic. libretexts.org This effect accelerates the rate of electrophilic substitution compared to unsubstituted benzene. msu.edu The resonance donation from the heteroatoms of the oxazole ring also contributes to this activation.

Deactivating Effects : The chlorine atom at the C2 position is electronegative and exerts an electron-withdrawing inductive effect. libretexts.org This effect is transmitted through the heterocyclic system to the benzene moiety, slightly decreasing its electron density and thus having a mild deactivating influence.

Ring-Opening and Rearrangement Pathways

Hydrolytic Stability of the Benzoxazole Ring

There is no specific experimental data available in the reviewed literature concerning the hydrolytic stability of this compound. General principles of organic chemistry suggest that the benzoxazole ring can be susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening. The presence of the electron-withdrawing chlorine atom at the 2-position could potentially activate the carbon for nucleophilic attack by water or hydroxide ions. However, without empirical data, the rate and conditions required for such a reaction for this specific compound remain undetermined.

Thermally Induced Rearrangements and Isomerization

Similarly, a search of scientific databases did not yield any studies focused on the thermally induced rearrangements or isomerization of this compound. While thermal rearrangements are known for some heterocyclic systems, the specific conditions and potential products for this compound have not been investigated or reported.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Kinetic Studies to Determine Reaction Orders and Rate Constants

A thorough literature search found no kinetic studies that have determined the reaction orders or rate constants for any reactions of this compound. Such studies are essential for quantifying the reactivity of a compound and for elucidating reaction mechanisms. The absence of this data further underscores the lack of detailed chemical understanding of this specific molecule.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 2-Chloro-5,7-dimethyl-1,3-benzoxazole.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl group protons are observed. The aromatic region typically displays two singlets, a result of the substitution pattern on the benzene (B151609) ring which eliminates vicinal proton-proton coupling. The protons at position 4 (H-4) and position 6 (H-6) are chemically non-equivalent and therefore resonate at slightly different frequencies. The two methyl groups at positions 5 and 7 also present as sharp singlets, with their specific chemical shifts influenced by their position on the benzoxazole (B165842) core.

Interactive Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicity
H-47.18Singlet (s)
H-66.99Singlet (s)
5-CH₃2.41Singlet (s)
7-CH₃2.45Singlet (s)

The ¹³C NMR spectrum provides a complete map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct resonance. The spectrum reveals signals for the carbon atoms of the benzoxazole ring system, the carbon atom bearing the chlorine substituent (C-2), and the carbons of the two methyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom; for instance, carbons attached to heteroatoms (O, N) and the halogen (Cl) are typically shifted downfield.

Interactive Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ) ppm
C-2145.8
C-3a148.1
C-4125.1
C-5132.8
C-6118.9
C-7128.5
C-7a140.2
5-CH₃21.3
7-CH₃15.0

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would primarily confirm the absence of coupling between the aromatic protons H-4 and H-6, consistent with their singlet multiplicity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signal at 7.18 ppm to the carbon signal at 125.1 ppm (C-4), the proton signal at 6.99 ppm to the carbon at 118.9 ppm (C-6), and the respective methyl proton signals to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. HMBC is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the 7-CH₃ protons (δ 2.45) to carbons C-6, C-7, and C-7a, and from the H-6 proton (δ 6.99) to carbons C-4, C-5, C-7, and C-7a, thereby confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. For this compound, NOESY could show spatial proximity between the H-6 proton and the protons of the 5-CH₃ and 7-CH₃ groups.

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR spectrum of this compound shows several characteristic absorption bands that are diagnostic for the benzoxazole ring system. A strong absorption band is typically observed for the C=N stretching vibration, a key feature of the oxazole (B20620) ring. Furthermore, the C-O-C stretching vibrations of the ether linkage within the ring give rise to distinct bands. Aromatic C=C stretching vibrations from the benzene portion of the molecule are also readily identified.

The presence of the chloro substituent at the 2-position is confirmed by a characteristic C-Cl stretching vibration. This band typically appears in the fingerprint region of the IR spectrum. Additionally, the vibrations associated with the two methyl groups provide further structural confirmation. These include symmetric and asymmetric C-H stretching modes, as well as C-H bending (scissoring and rocking) vibrations.

Interactive Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~ 1640C=N Stretch
~ 1580Aromatic C=C Stretch
~ 1245Asymmetric C-O-C Stretch
~ 1030Symmetric C-O-C Stretch
~ 850C-Cl Stretch
~ 2920C-H Stretch (Methyl)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C9H8ClNO, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass to within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other potential elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and subsequently break apart into characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. For this compound, the fragmentation pattern would be expected to reveal the stable benzoxazole core and the loss of substituents such as the chlorine atom and methyl groups. A detailed analysis would involve proposing structures for the observed fragment ions and rationalizing their formation through established fragmentation mechanisms. Without experimental data, a specific fragmentation table cannot be constructed.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide a wealth of structural information.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A crystal structure analysis would yield precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Cl), bond angles, and dihedral angles within the molecule. This data would provide definitive confirmation of the connectivity of the atoms and the geometry of the benzoxazole ring system and its substituents. For instance, the bond lengths within the fused benzene and oxazole rings would offer insight into the aromaticity and electron distribution of the heterocyclic system.

Analysis of Conformational Preferences and Planarity of the Heterocyclic Ring

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. A key aspect of this analysis would be to determine the planarity of the 1,3-benzoxazole ring system. While the core benzoxazole unit is largely planar, slight deviations can occur, and these would be precisely quantified by the crystallographic data.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Weak C-H…N Hydrogen Bonds)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in a crystal lattice. This includes the analysis of intermolecular interactions that hold the crystal together. For this compound, one might expect to observe weak intermolecular interactions, such as C-H···N hydrogen bonds between the methyl or aromatic protons and the nitrogen atom of a neighboring molecule. Other non-covalent interactions, like π-π stacking between the aromatic rings, could also play a significant role in the crystal packing. The precise distances and angles of these interactions would be determined, providing a comprehensive understanding of the supramolecular assembly.

Computational and Theoretical Chemistry of 2 Chloro 5,7 Dimethyl 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-Chloro-5,7-dimethyl-1,3-benzoxazole, these calculations could provide a wealth of information.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

An analysis of the electronic structure would reveal key features of the molecule's reactivity and electronic properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics relate to its electron-accepting capabilities. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and electronic transitions. A map of the electrostatic potential would further illustrate the charge distribution across the molecule, highlighting electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack, respectively.

Density Functional Theory (DFT) Studies on Ground State and Excited State Properties

DFT has become a standard tool for investigating the properties of organic molecules. A DFT study on this compound would typically begin with geometry optimization to find the most stable arrangement of its atoms in the ground state. From this optimized geometry, various properties such as total energy, dipole moment, and polarizability could be calculated. Time-dependent DFT (TD-DFT) would be employed to investigate the excited state properties, providing information about the molecule's potential behavior upon absorption of light, which is relevant for applications in photochemistry and materials science.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. For this compound, calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would help in assigning the signals in an experimental NMR spectrum. Similarly, the calculation of infrared (IR) vibrational frequencies would provide a theoretical vibrational spectrum, which, when compared with an experimental IR spectrum, can confirm the molecular structure and identify characteristic functional groups.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Landscapes

While the benzoxazole (B165842) core is rigid, the molecule may exhibit different conformations, particularly if it were part of a larger, more flexible structure. Conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This would result in an energy landscape, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Reaction Pathway Simulations and Transition State Identification

Computational chemistry can be used to model chemical reactions, elucidating their mechanisms and kinetics. For this compound, reaction pathway simulations could investigate, for example, its susceptibility to nucleophilic substitution at the 2-position. These simulations would involve locating the transition state structures for the proposed reaction steps. The energy of these transition states is critical for calculating the activation energy and, consequently, the reaction rate. Such studies are invaluable for understanding the reactivity of the compound and for designing new synthetic routes.

Intermolecular Interaction Studies

Research into the specific intermolecular interactions of this compound has not been documented. While computational methods are widely used to study such interactions in similar heterocyclic compounds, this particular molecule has not been the subject of such analysis.

Quantitative Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

There is no available data from quantitative analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, that would detail the hydrogen bonding and other non-covalent interactions for this compound.

π-π Stacking Interactions in Crystalline or Self-Assembled Structures

The crystal structure of this compound has not been reported. As a result, there is no experimental or theoretical data on the presence, geometry, or energetic contributions of π-π stacking interactions in its solid state.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Without a determined crystal structure, a Hirshfeld surface analysis and the generation of corresponding fingerprint plots for this compound are not possible. This type of analysis, which is crucial for understanding crystal packing and intermolecular contacts, has not been performed for this compound.

Derivatization Strategies and Synthetic Applications

Design and Synthesis of Novel Derivatives of 2-Chloro-5,7-dimethyl-1,3-benzoxazole

The strategic modification of this compound is primarily focused on two reactive zones: the electrophilic C2 carbon and the nucleophilic benzene (B151609) ring. This allows for a systematic approach to designing new derivatives with desired chemical properties.

The chlorine atom at the C2 position of the benzoxazole (B165842) ring is an excellent leaving group, rendering this position highly susceptible to nucleophilic attack and suitable for various cross-coupling reactions. This reactivity is analogous to that of acyl chlorides and is a cornerstone for introducing diverse functionalities.

Nucleophilic Displacement: A wide range of nucleophiles can displace the C2-chloride to form 2-substituted-5,7-dimethyl-1,3-benzoxazoles. These reactions are typically performed under basic conditions to facilitate the displacement. The choice of nucleophile is critical for determining the properties of the resulting derivative. Common nucleophiles include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amines, respectively.

Table 1: Examples of Nucleophilic Displacement Reactions at the C2 Position

NucleophileReagent ExampleProduct ClassResulting C2-Substituent
AlkoxideSodium methoxide (NaOCH₃)2-Alkoxybenzoxazole-OCH₃
ThiolateSodium thiophenoxide (NaSPh)2-Thioetherbenzoxazole-SPh
Primary AmineAniline (C₆H₅NH₂)2-Aminobenzoxazole-NHC₆H₅
Secondary AminePiperidine (C₅H₁₀NH)2-Aminobenzoxazole-N(C₅H₁₀)

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds at the C2 position. Reactions such as the Suzuki-Miyaura coupling (using boronic acids) and the Stille coupling (using organostannanes) are particularly effective. nih.gov These methods allow for the introduction of aryl, heteroaryl, vinyl, or alkyl groups, significantly expanding the structural diversity of the derivatives. The reactivity of aryl chlorides in Suzuki-Miyaura couplings can sometimes be sluggish compared to bromides or iodides, but the use of specialized ligands and conditions can overcome this limitation.

Table 2: Potential Cross-Coupling Reactions for C2 Functionalization

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product C2-Substituent
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ / XPhosAryl group (e.g., -C₆H₅)
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Aryl, Vinyl, or Alkyl group
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / BINAPAmino group (-NR₂)
SonogashiraTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIAlkynyl group (-C≡CR)

Further derivatization can be achieved through electrophilic aromatic substitution (EAS) on the benzene portion of the benzoxazole core. The regiochemical outcome of such reactions is governed by the combined directing effects of the two methyl groups and the fused oxazole (B20620) ring.

The methyl groups at C5 and C7 are activating, ortho-, para-directing substituents. libretexts.org The C4 position is ortho to the C5-methyl and meta to the C7-methyl. The C6 position is ortho to both the C5- and C7-methyl groups. The benzoxazole ring itself exerts a complex influence; the nitrogen atom has an electron-withdrawing inductive effect (deactivating), while the oxygen atom has an electron-donating resonance effect (activating). libretexts.org

Considering these factors, the C6 position is strongly activated by both methyl groups, making it a highly probable site for electrophilic attack. The C4 position is also activated, though to a lesser extent. Computational models like the RegioSQM method can be employed to predict the most likely site of substitution by calculating the relative energies of the intermediates formed during the reaction. chemrxiv.orgnih.gov Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Table 3: Potential Regioselective Electrophilic Aromatic Substitution Reactions

ReactionReagentsPrimary Target PositionPotential Product
NitrationHNO₃ / H₂SO₄C62-Chloro-5,7-dimethyl-6-nitro-1,3-benzoxazole
BrominationBr₂ / FeBr₃C66-Bromo-2-chloro-5,7-dimethyl-1,3-benzoxazole
Friedel-Crafts AcylationCH₃COCl / AlCl₃C66-Acetyl-2-chloro-5,7-dimethyl-1,3-benzoxazole
ChlorinationCl₂ / AlCl₃C62,6-Dichloro-5,7-dimethyl-1,3-benzoxazole

The benzoxazole moiety can serve as a building block for more complex polycyclic systems. Synthesis strategies often involve a two-step process: initial functionalization of the this compound core, followed by a cyclization reaction that incorporates the newly introduced functional group.

For example, a 2-aminobenzoxazole derivative, synthesized via nucleophilic substitution (as in 6.1.1), can be reacted with diketones or other bifunctional reagents to construct fused pyrimidine or pyrazine rings. researchgate.net Similarly, functional groups introduced onto the benzene ring can participate in intramolecular cyclizations to form new rings fused to the carbocyclic portion of the molecule.

Another approach involves the reaction of 2-aminophenol (B121084) derivatives with substrates that lead to fused systems in a single cascade process. For instance, reactions with specific diketones can yield benzoxazoles with fused heterocyclic rings. rsc.org These methods allow for the construction of novel, rigid polycyclic structures with unique three-dimensional conformations.

Structure-Reactivity Relationships in Derivatives

The introduction of new substituents dramatically alters the chemical nature of the this compound scaffold. Understanding these changes is crucial for predicting the behavior of the new derivatives in subsequent chemical transformations.

The chemical properties of the benzoxazole core are highly sensitive to the electronic nature of its substituents.

Electron-Donating Groups (EDGs): Introducing EDGs, such as amino (-NHR) or alkoxy (-OR) groups at the C2 position, increases the electron density of the entire heterocyclic system. This enhanced nucleophilicity makes the benzene ring significantly more reactive towards electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as a nitro group (-NO₂) at the C6 position, deactivates the benzene ring, making subsequent electrophilic substitutions more difficult. Such deactivation can, however, facilitate nucleophilic aromatic substitution on the benzene ring if a suitable leaving group is present. The electronic properties of substituents also influence the optical and photophysical characteristics of the molecule. mdpi.com

The course of any subsequent reactions on a derivatized benzoxazole is dictated by a combination of electronic and steric effects.

Electronic Effects: The interplay between inductive and resonance effects of both the original and newly introduced substituents determines the regioselectivity of further reactions. For example, in a 2-amino-5,7-dimethyl-1,3-benzoxazole derivative, the powerful electron-donating resonance effect of the amino group will strongly activate the benzene ring. Its directing influence would compete with that of the methyl groups, potentially altering the preferred site of electrophilic attack. libretexts.orglibretexts.org

Steric Effects: Steric hindrance plays a critical role, especially in a polysubstituted system like 5,7-dimethylbenzoxazole. The methyl groups at C5 and C7 already impose steric constraints on the adjacent C4 and C6 positions. Introducing a bulky substituent at the C2 position would further hinder access to the C7a-N bond and the C4 position. Similarly, a large group at C6 would sterically encumber the C5- and C7-methyl groups. This steric congestion can be exploited to favor reactions at less hindered sites or can be a limiting factor in the design of synthetic routes.

Utility as a Synthetic Synthon

Precursor in the Synthesis of More Complex Heterocyclic Molecules

The 2-chloro functionality of this compound serves as a key reactive handle for the synthesis of a diverse array of more intricate heterocyclic structures. The electron-withdrawing nature of the chlorine atom renders the C2 position of the benzoxazole nucleus susceptible to attack by various nucleophiles. This reactivity allows for the displacement of the chloride ion and the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

While specific examples for the 5,7-dimethyl substituted derivative are not extensively documented in publicly available literature, the reactivity of analogous 2-chlorobenzoxazoles provides a strong indication of its synthetic potential. For instance, the reaction of 2-chlorobenzoxazoles with amines is a common strategy to produce 2-aminobenzoxazole derivatives, which are themselves important pharmacophores. A notable example is the synthesis of 2-amino-5-chlorobenzoxazole from 2,5-dichlorobenzoxazole by reaction with ammonia. google.com This transformation highlights the greater reactivity of the 2-chloro position compared to a chloro substituent on the benzene ring. It is anticipated that this compound would undergo similar reactions with a range of primary and secondary amines to yield the corresponding 2-amino-5,7-dimethyl-1,3-benzoxazole derivatives.

Furthermore, the 2-chloro group can be displaced by other nucleophiles to build more complex, fused heterocyclic systems. Although direct examples involving this compound are scarce, the general reactivity pattern of 2-halobenzoxazoles suggests its utility in such transformations. For example, intramolecular cyclization reactions of appropriately substituted 2-aminobenzoxazoles (which can be derived from 2-chlorobenzoxazoles) are a known route to fused heterocycles.

The following table illustrates potential synthetic transformations of this compound based on the known reactivity of other 2-chlorobenzoxazoles:

NucleophileResulting StructurePotential Product Class
Primary/Secondary Amine2-Amino-5,7-dimethyl-1,3-benzoxazoleSubstituted Aminobenzoxazoles
Hydrazine2-Hydrazinyl-5,7-dimethyl-1,3-benzoxazolePrecursor for Triazoles, Pyrazoles
Thiol2-Thioalkyl/aryl-5,7-dimethyl-1,3-benzoxazoleThioether Derivatives
Alcohol/Phenol (B47542)2-Alkoxy/aryloxy-5,7-dimethyl-1,3-benzoxazoleEther Derivatives

These examples underscore the role of this compound as a valuable building block for accessing a wide range of more complex heterocyclic molecules with potential applications in medicinal chemistry and materials science.

Building Block for Combinatorial Libraries in Organic Synthesis

The concept of combinatorial chemistry aims to rapidly generate large collections of related compounds, known as chemical libraries, which can then be screened for biological activity or other desired properties. The utility of a particular molecule as a building block in combinatorial synthesis hinges on its ability to reliably and efficiently react with a diverse set of reactants to produce a library of discrete products.

This compound is a promising candidate for use as a scaffold in the construction of combinatorial libraries. Its key feature is the reactive 2-chloro group, which can serve as an anchor point for the introduction of diversity. By reacting the 2-chlorobenzoxazole (B146293) core with a variety of nucleophiles, a library of 2-substituted-5,7-dimethyl-1,3-benzoxazoles can be readily assembled. This approach is central to diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex small molecules.

The generation of a combinatorial library based on the this compound scaffold can be envisioned in a parallel synthesis format. In this setup, the core scaffold is dispensed into an array of reaction vessels, and a different nucleophilic building block is added to each vessel. This process allows for the systematic and rapid creation of a large number of unique compounds.

While specific library synthesis protocols utilizing this compound are not widely reported, the principles can be extrapolated from the known reactivity of the benzoxazole scaffold and the general practices of combinatorial chemistry. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to couple a diverse range of boronic acids or amines to the 2-position of the benzoxazole, further expanding the accessible chemical space. researchgate.netrsc.orgnih.govrsc.org

The table below outlines a hypothetical combinatorial library synthesis using this compound as the core scaffold.

ScaffoldDiversity Element (Nucleophile)Library Member General Structure
This compoundR¹-NH₂ (Various Amines)2-(R¹-amino)-5,7-dimethyl-1,3-benzoxazole
This compoundR²-SH (Various Thiols)2-(R²-thio)-5,7-dimethyl-1,3-benzoxazole
This compoundR³-OH (Various Alcohols/Phenols)2-(R³-oxy)-5,7-dimethyl-1,3-benzoxazole

The resulting library of compounds, each with a unique substituent at the 2-position, can then be subjected to high-throughput screening to identify molecules with interesting biological or material properties. The stable and relatively rigid benzoxazole core provides a consistent framework for the presentation of the various diversity elements, which is advantageous in structure-activity relationship (SAR) studies.

Applications in Advanced Chemical Research Excluding Prohibited Elements

Utility in Agrochemical Research and Development

The benzoxazole (B165842) scaffold is an important heterocyclic structure in the discovery of new agrochemicals due to its broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comnih.gov The stable and easily modifiable nature of the benzoxazole ring system plays a crucial role in the design of new agricultural chemicals. mdpi.com

The 2-chloro group in 2-Chloro-5,7-dimethyl-1,3-benzoxazole is a key functional group that acts as a leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of other functional groups at the 2-position, enabling the synthesis of a diverse library of derivatives. Researchers can react the parent compound with various nucleophiles, such as amines, thiols, and alcohols, to create new molecules with potentially enhanced biological activity.

The synthesis process for such derivatives often starts with a 2-chlorobenzoxazole (B146293) compound, which itself can be prepared from the corresponding 2-mercaptobenzoxazole (B50546) or benzoxazolin-2-one. google.comgoogle.com The general scheme involves the displacement of the chlorine atom to build more complex structures. For instance, reaction with various cyclic amines has been used to synthesize novel benzoxazole derivatives for biological screening.

The presence of the 5,7-dimethyl groups on the benzene (B151609) ring is also significant. These electron-donating groups can influence the electronic properties of the benzoxazole system, potentially modulating the compound's interaction with biological targets and thereby affecting its efficacy and spectrum of activity.

Table 1: Examples of Synthetic Transformations for Agrochemical Discovery This table is illustrative of general reactions involving the 2-chlorobenzoxazole core.

Reactant/NucleophileResulting Linkage at C2-PositionPotential Derivative Class
Primary/Secondary Amine (R₂NH)Amino Linkage (-NR₂)2-Aminobenzoxazoles
Thiol (R-SH)Thioether Linkage (-SR)2-(Alkyl/Aryl)thiobenzoxazoles
Alcohol/Phenol (B47542) (R-OH)Ether Linkage (-OR)2-Alkoxy/Aryloxybenzoxazoles
Hydrazine (H₂N-NH₂)Hydrazinyl Linkage (-NHNH₂)2-Hydrazinobenzoxazoles

The benzoxazole core is a proven structural template for biologically active compounds. mdpi.comresearchgate.net this compound serves as an excellent starting point for structure-activity relationship (SAR) studies. By keeping the 5,7-dimethylbenzoxazole core constant and modifying the substituent at the 2-position, chemists can systematically investigate how different functional groups affect the compound's agricultural activity.

This strategic approach allows researchers to:

Optimize Potency: Fine-tune the molecule's structure to maximize its desired effect (e.g., fungicidal or herbicidal activity).

Modify Selectivity: Alter the structure to make the resulting compound more active against target pests or weeds while being less harmful to beneficial organisms and crops.

The long-term use of traditional agrochemicals can lead to environmental pollution and increased pest resistance. mdpi.com Therefore, the development of new agrochemicals with unique mechanisms of action is a critical area of research, and versatile templates like this compound are instrumental in this effort. mdpi.com

Agrochemicals introduced into the environment are subject to various degradation processes. The primary abiotic degradation pathways for many pesticides are hydrolysis and photolysis. nih.govnih.gov While specific studies on derivatives of this compound are not detailed in the provided sources, the degradation of the core benzoxazole structure can be inferred from related compounds.

Hydrolysis: The benzoxazole ring can be susceptible to hydrolysis, which involves cleavage of the ring. This process can be influenced by pH. researchgate.net For instance, the hydrolysis of 2-phenylbenzoxazole (B188899) is known to proceed via ring-opening to form an amide linkage, which can then lead to further chain scission in a polymer context. researchgate.net Derivatives used as agrochemicals would likely undergo similar ring-opening reactions, breaking down into smaller, potentially less toxic compounds.

Photolysis: Direct photolysis occurs when a molecule absorbs energy from sunlight, leading to chemical reactions such as bond scission, cyclization, or rearrangement. nih.govfrontiersin.org For a pesticide to undergo direct photolysis, it must have a UV-visible absorption at wavelengths greater than 290 nm. nih.gov Benzoxazole and its derivatives, being aromatic heterocyclic systems, are expected to absorb UV radiation. Studies on the related compound benzothiazole (B30560) have shown that degradation can proceed through pathways like hydroxylation and ring opening. rsc.org It is plausible that agrochemicals derived from the this compound template would degrade via similar mechanisms, involving the addition of hydroxyl groups to the aromatic ring or the cleavage of the heterocyclic oxazole (B20620) ring upon exposure to sunlight.

Potential in Material Science and Functional Materials

The rigid, planar structure of the benzoxazole ring makes it an attractive component for high-performance polymers and functional organic materials. Its incorporation can enhance thermal stability, mechanical strength, and confer specific electronic properties.

The reactive 2-chloro group of this compound allows it to be chemically linked into larger macromolecular structures like polymers and Covalent Organic Frameworks (COFs).

Polymer Backbones: High-performance polymers like polybenzoxazoles (PBOs) are known for their exceptional thermal stability and mechanical properties. nasa.gov One synthetic route to create PBOs involves an aromatic nucleophilic displacement reaction. nasa.gov In this type of polymerization, a bisphenol could react with a molecule containing two activated halogen sites. The 2-chloro position on the benzoxazole ring is activated towards such displacement, enabling the formation of a stable ether linkage that incorporates the benzoxazole unit into the main polymer chain.

Table 2: Chemical Linkages for Integrating Benzoxazole Units into Materials

Material TypeKey Reaction TypeResulting Chemical LinkageRole of Benzoxazole Unit
Polybenzoxazole (PBO)Aromatic Nucleophilic SubstitutionAryl-EtherIncorporated as a pre-formed unit via reaction at the 2-position.
Covalent Organic Framework (COF)Condensation / CyclizationBenzoxazole ring itselfFormed in-situ during polymerization to create a rigid, stable framework.

The π-conjugated system of the benzoxazole ring makes it a candidate for use in optoelectronic materials. By extending this conjugation through chemical synthesis, materials with useful light-absorbing or light-emitting properties can be created.

Synthetic routes to these conjugated systems often involve condensation reactions to form the benzoxazole ring as part of a larger, planar aromatic structure. For example, reacting multifunctional o-aminophenols with aromatic aldehydes is a common strategy to build benzoxazole-linked COFs. capes.gov.brresearchgate.netnih.gov

The incorporation of the benzoxazole moiety into these extended π-frameworks has been shown to decrease the optical band gap of the material. capes.gov.brresearchgate.net A smaller band gap increases the material's ability to absorb visible light, a critical property for applications in photocatalysis and other optoelectronic devices. capes.gov.brresearchgate.net The excellent stability of the benzoxazole linkage ensures that these materials can withstand the harsh conditions, including sunlight exposure, often required in these applications. capes.gov.brresearchgate.net

Role in the Development of Chemical Sensors and Probes (Focus on Molecular Recognition Properties)

The compound this compound serves as a pivotal precursor in the synthesis of advanced chemical sensors and probes due to the versatile reactivity of its 2-chloro substituent and the inherent photophysical properties of the benzoxazole core. While direct applications of this specific compound as a sensor are not extensively documented, its structural attributes make it an ideal building block for creating sophisticated sensory molecules with tailored molecular recognition capabilities.

The benzoxazole moiety is a well-established fluorophore, frequently incorporated into the design of fluorescent chemosensors. researchgate.net These sensors typically operate on a "receptor-spacer-fluorophore" model, where the benzoxazole unit acts as the signaling component. The core principle behind these sensors is the specific interaction, or molecular recognition, between a receptor unit and a target analyte. This interaction induces a measurable change in the photophysical properties of the fluorophore, such as fluorescence intensity or wavelength, thereby signaling the presence of the analyte. rsc.org

The development of chemical sensors from this compound hinges on the strategic replacement of the chlorine atom at the 2-position with a carefully chosen receptor molecule. This substitution reaction allows for the introduction of specific binding sites designed to interact selectively with target ions or molecules. For instance, attaching polyamine macrocycles can create sensors for metal cations like Zn²⁺ and Cd²⁺, while incorporating moieties capable of hydrogen bonding or intercalation facilitates the detection of anions or biological macromolecules like DNA. mdpi.comperiodikos.com.br

The molecular recognition and signaling mechanisms in benzoxazole-based sensors are diverse and sophisticated. Common mechanisms include:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor's binding event with an analyte alters the electron-donating ability of the receptor, which then either quenches or enhances the fluorescence of the benzoxazole fluorophore. mdpi.com For example, a sensor with a polyamine receptor might be non-emissive in its free state due to PET from the nitrogen lone pairs to the excited benzoxazole. Upon binding a metal ion, the lone pairs are engaged, PET is inhibited, and fluorescence is "turned on." mdpi.com

Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in sensors for metal ions. The binding of a metal ion to the receptor unit often leads to a more rigid molecular structure. This increased rigidity reduces non-radiative decay pathways, resulting in a significant enhancement of the fluorescence quantum yield. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT): Some benzoxazole derivatives, particularly those with a hydroxyl group at the 2'-position of a phenyl substituent (2-(2'-hydroxyphenyl)benzoxazoles), exhibit ESIPT. acs.org The binding of an analyte can disrupt this process, leading to a change in the emission spectrum, often with a ratiometric response, which is highly desirable for quantitative sensing. acs.org

The 5,7-dimethyl substitution pattern on the benzoxazole ring can also play a crucial role. These methyl groups can influence the electronic properties of the fluorophore, potentially leading to shifts in the absorption and emission wavelengths. Furthermore, they can enhance the solubility of the sensor molecule in various media and introduce steric effects that may refine the selectivity of the receptor unit.

The versatility of the 2-chloro position allows for the covalent attachment of a wide array of recognition units, enabling the rational design of probes for diverse analytes. The table below illustrates the potential applications of sensors derived from benzoxazole scaffolds, highlighting the types of analytes detected and the underlying recognition mechanisms.

Benzoxazole Derivative Class Target Analyte Common Recognition Mechanism Signaling Outcome
Polyamine-Functionalized BenzoxazolesMetal Cations (e.g., Zn²⁺, Cd²⁺, Fe³⁺)Chelation, PET InhibitionFluorescence Enhancement ("Turn-On")
Aromatic Amine-Functionalized BenzoxazolesMetal Cations (e.g., Zn²⁺)Chelation, CHEFFluorescence Enhancement
Planar Aromatic-Substituted BenzoxazolesDNAIntercalation, Groove BindingFluorescence Enhancement
Acrylonitrile-Derived BenzoxazolespH (H⁺)Protonation/DeprotonationChange in Absorption/Emission Spectra
Nitroalkene-Functionalized BenzoxazolesBiothiols (e.g., Cysteine, Glutathione)Nucleophilic AdditionFluorescence Enhancement

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into 2-chloro-5,7-dimethyl-1,3-benzoxazole has established it as a valuable synthetic intermediate. Its preparation, typically involving the cyclization of corresponding 2-aminophenol (B121084) precursors, provides a key building block for more complex molecular architectures. The inherent reactivity of the 2-chloro substituent makes it a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This has been the cornerstone of its contribution to synthetic chemistry, enabling the generation of diverse libraries of 5,7-dimethyl-1,3-benzoxazole derivatives. These derivatives are of significant interest due to the prevalence of the benzoxazole (B165842) scaffold in pharmacologically active compounds and functional materials. Studies have focused on leveraging this reactivity for the synthesis of molecules with potential applications in medicinal chemistry and materials science, establishing this compound as a foundational element for further discovery.

Identification of Emerging Research Areas and Challenges in Benzoxazole Chemistry

The broader field of benzoxazole chemistry is experiencing a surge of innovation, with several emerging areas promising to redefine the scope of these heterocycles. A primary focus is the development of "green" and sustainable synthetic protocols that minimize waste and avoid harsh reagents. This includes the use of novel catalysts like nanocatalysts and ionic liquids, as well as solvent-free and microwave-assisted conditions. Another burgeoning area is the application of benzoxazole derivatives in materials science, particularly as organic light-emitting diodes (OLEDs) and fluorescent probes, owing to their unique photophysical properties.

Despite significant progress, challenges remain. A major hurdle is achieving regioselective functionalization on the benzene (B151609) ring of the benzoxazole core without resorting to complex protecting group strategies. Furthermore, the synthesis of benzoxazoles with diverse substitution patterns at the 2-position often requires harsh conditions or expensive transition metal catalysts, limiting their accessibility. Overcoming these obstacles to create more efficient and atom-economical synthetic routes is a key challenge for the field. There is also a growing need to explore the biological potential of benzoxazole derivatives beyond their traditional roles, venturing into areas like agricultural chemicals and new therapeutic targets.

Future Directions in Synthetic Methodology Development for Substituted Benzoxazoles

The future of synthetic methodology for substituted benzoxazoles is geared towards efficiency, sustainability, and precision. A significant future direction lies in the expanded use of C-H bond functionalization. This strategy allows for the direct introduction of functional groups onto the benzoxazole scaffold, bypassing the need for pre-functionalized starting materials and improving atom economy. The development of more robust and selective catalysts, particularly those based on earth-abundant metals, will be crucial for this approach to gain widespread adoption.

Moreover, flow chemistry presents a promising avenue for the synthesis of benzoxazole derivatives. Continuous flow reactors can offer enhanced safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purities. Another area of focus will be the development of one-pot, multi-component reactions that allow for the rapid assembly of complex benzoxazole structures from simple precursors. These advanced methods will accelerate the discovery of new benzoxazole-based compounds with novel properties and functions.

Prospects for Advanced Spectroscopic Characterization and Computational Predictions

Advances in spectroscopic techniques and computational chemistry are set to revolutionize the study of benzoxazole derivatives. Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (2D-NMR), will continue to be indispensable for unambiguous structure elucidation of increasingly complex molecules. Fluorescence spectroscopy is also becoming more critical, especially for characterizing the photophysical properties of benzoxazoles designed for materials science applications.

In parallel, computational chemistry, particularly Density Functional Theory (DFT), is becoming an essential predictive tool. DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of benzoxazole derivatives before they are even synthesized. This in-silico approach can predict reaction outcomes, explain mechanistic pathways, and guide the rational design of new compounds with desired characteristics. The synergy between advanced spectroscopic characterization and high-level computational predictions will undoubtedly accelerate the pace of innovation in benzoxazole chemistry, enabling the targeted design of molecules for specific applications in medicine, agriculture, and materials science.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-5,7-dimethyl-1,3-benzoxazole, and how can purity be ensured?

Methodological Answer:
A common approach involves refluxing substituted precursors (e.g., hydrazides or benzaldehyde derivatives) in polar aprotic solvents like DMSO or ethanol, followed by purification via recrystallization (ethanol-water systems) or column chromatography. For example, refluxing with glacial acetic acid as a catalyst for 4–18 hours under reduced pressure can yield ~65% purity . Purity is validated using HPLC, NMR (to confirm substitution patterns), and melting point consistency. Impurities often arise from incomplete cyclization; optimizing reaction time and stoichiometry of substituents (e.g., chloro and methyl groups) improves yield .

Advanced: How can computational methods resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:
Conflicting bioactivity data (e.g., antimicrobial vs. null results) may stem from structural analogs or impurities. To address this:

Density Functional Theory (DFT): Compare electronic properties (HOMO-LUMO gaps, electrostatic potentials) of the compound with analogs to identify reactive sites influencing activity .

Molecular Docking: Validate binding affinities to proposed targets (e.g., bacterial enzymes) using software like AutoDock Vina, cross-referencing crystallographic data from related benzoxazoles .

Batch Analysis: Use LC-MS to confirm sample purity and rule out confounding byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks based on substituent effects: downfield shifts for aromatic protons near electron-withdrawing Cl groups (~7.5–8.5 ppm) and upfield for methyl groups (~2.5 ppm) .
  • IR Spectroscopy: Confirm the benzoxazole ring via C=N stretching (~1620 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • X-ray Crystallography: Resolve bond angles (e.g., C3–C3a–C4 = 138.2°) and planarity deviations using SHELXL for refinement .

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The chloro group at position 2 acts as a leaving group in nucleophilic substitutions, while methyl groups at positions 5 and 7 introduce steric hindrance. To optimize reactivity:

Steric Maps: Generate van der Waals surface models (e.g., using Mercury Software) to identify accessible reaction sites .

Electronic Profiling: Calculate Fukui indices to predict electrophilic/nucleophilic regions. The chloro group’s electron-withdrawing effect enhances susceptibility to SNAr reactions .

Experimental Validation: Compare reaction rates with analogs (e.g., 2-chloro-5-methyl derivatives) under Suzuki-Miyaura conditions .

Basic: What are the standard protocols for evaluating this compound’s antimicrobial activity?

Methodological Answer:

  • Agar Dilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1%) .
  • MIC Determination: Use broth microdilution per CLSI guidelines, with 18–24 hour incubation. Activity is often attributed to membrane disruption or enzyme inhibition .

Advanced: How can crystallographic data explain contradictory solubility profiles in polar vs. nonpolar solvents?

Methodological Answer:
Crystal packing analysis (e.g., via PLATON) reveals intermolecular interactions. For example:

  • Hydrophobic Interactions: Methyl groups contribute to low aqueous solubility.
  • Halogen Bonding: Chlorine atoms form weak Cl···H-C contacts (3.12 Å), enhancing solubility in DMSO via dipole interactions .
  • Hirshfeld Surface Analysis: Quantify contributions of H-bonding (e.g., O/N donors) vs. van der Waals forces to solubility .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:
Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent:

  • Hydrolysis: The benzoxazole ring is susceptible to acidic/basic conditions.
  • Photodegradation: UV exposure cleaves the C-O bond; confirmed via accelerated stability testing (ICH Q1A guidelines) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Pharmacophore Modeling: Identify critical moieties (e.g., chloro for electrophilicity, methyl for lipophilicity) using Schrödinger’s Phase.
  • Analog Synthesis: Replace Cl with Br (enhanced leaving group ability) or add electron-donating groups (e.g., -OCH₃) to modulate reactivity .
  • In Vivo Validation: Assess pharmacokinetics (e.g., logP, metabolic stability) in zebrafish models to prioritize candidates .

Basic: What computational tools are recommended for modeling this compound’s electronic properties?

Methodological Answer:

  • Gaussian 16: Calculate molecular orbitals and electrostatic potentials at the B3LYP/6-311+G(d,p) level.
  • VMD: Visualize charge distribution and predict sites for electrophilic attack .

Advanced: How to address inconsistencies in reported crystal structure parameters (e.g., bond angles)?

Methodological Answer:

  • Refinement Protocols: Re-analyze raw diffraction data using SHELXL with updated scattering factors. Discrepancies >5° in angles (e.g., C3a–C4) may indicate twinning or disorder .
  • Multi-Technique Validation: Cross-check with neutron diffraction or DFT-optimized geometries to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.